N-[2-(3-methoxy-4-methylphenyl)ethyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide
Description
N-[2-(3-methoxy-4-methylphenyl)ethyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a methoxy-substituted phenyl ring, a pyrrolidine ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(3-methoxy-4-methylphenyl)ethyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16-7-8-17(14-19(16)25-2)9-10-21-20(24)23-13-5-6-18(23)15-22-11-3-4-12-22/h7-8,14,18H,3-6,9-13,15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXMNXUCPPBEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCNC(=O)N2CCCC2CN3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxy-4-methylphenyl)ethyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate 2-(3-methoxy-4-methylphenyl)ethylamine. This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of the corresponding aldehyde.
Pyrrolidine Ring Formation: The intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the pyrrolidine ring.
Carboxamide Formation: The final step involves the acylation of the pyrrolidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxy-4-methylphenyl)ethyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The carboxamide group can be reduced to an amine, which may be useful in further synthetic modifications.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxamide group.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carboxamide group would produce an amine derivative.
Scientific Research Applications
N-[2-(3-methoxy-4-methylphenyl)ethyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a pharmacological tool.
Chemical Biology: Researchers use this compound to probe the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be explored for use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[2-(3-methoxy-4-methylphenyl)ethyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may act as an inhibitor or modulator of certain biological pathways, potentially affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-methoxyphenyl)ethyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide: Lacks the methyl group on the phenyl ring, which may affect its biological activity.
N-[2-(4-methylphenyl)ethyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide: Lacks the methoxy group, potentially altering its pharmacological profile.
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide: Contains an additional methoxy group, which may enhance or reduce its activity depending on the target.
Uniqueness
The unique combination of the methoxy and methyl groups on the phenyl ring, along with the pyrrolidine and carboxamide functionalities, gives N-[2-(3-methoxy-4-methylphenyl)ethyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide distinct properties that may result in unique biological activities and applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
